molecular formula C5H8ClNO2 B1456926 (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride CAS No. 201469-31-0

(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Cat. No. B1456926
M. Wt: 149.57 g/mol
InChI Key: PBONQQTYSBKKTR-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride” is a specific form of a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The “(S)” indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms. The “2-carboxylic acid” part suggests the presence of a carboxylic acid functional group at the 2-position of the pyrrole ring. The “hydrochloride” indicates that this compound is a salt formed with hydrochloric acid .


Synthesis Analysis

The synthesis of pyrrole derivatives can be complex and depends on the specific substituents on the pyrrole ring . Generally, it involves the formation of the pyrrole ring followed by various functional group interconversions to introduce the desired substituents.


Molecular Structure Analysis

The molecular structure of a compound like this would involve a five-membered pyrrole ring with a carboxylic acid functional group at the 2-position and a hydrogen chloride ion associated with it . The exact structure would depend on the specific locations of the other substituents on the pyrrole ring.


Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, and the presence of a carboxylic acid group can allow for reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the specific substituents on the pyrrole ring. In general, pyrrole derivatives are often solid at room temperature, and their solubility in water can vary .

Scientific Research Applications

Photovoltaic Applications

3,4-Dehydro-L-proline hydrochloride: has been utilized in the synthesis of SnO2 nanocrystals for photovoltaic applications. These nanocrystals are integral to the development of perovskite solar cells (PSCs), where they serve as an electron transport layer due to their high electron mobility .

Nonlinear Optical Materials

The compound has been used in the growth of semi-organic single crystals like l-Histidine hydrochloride monohydrate for nonlinear optical applications. These materials are significant for generating terahertz pulses, which have potential in various photonic applications .

Enzyme Inhibition

3,4-Dehydro-L-proline hydrochloride: acts as an inhibitor for prolyl-4-hydroxylases, which are enzymes involved in the biosynthesis of hydroxyproline-rich glycoproteins (HRGPs). By inhibiting these enzymes, the compound helps in studying the role of HRGPs in plant growth and development .

Medicinal Chemistry

This compound is used in the preparation of morpholinyl-4-piperidinylacetic acid derivatives , which are potent oral active VLA-4 antagonists. These antagonists are important in the treatment of inflammatory and autoimmune diseases .

Glycine Receptor Agonism

As a β-Proline analog, 3,4-Dehydro-L-proline hydrochloride is used as an agonist at the strychnine-sensitive glycine receptor. This application is crucial in neuroscience research, particularly in studying inhibitory neurotransmission .

Collagen Biosynthesis Study

The compound serves as an alternate substrate for the amino acid oxidase, NikD, and has been used to study collagen secretion by chondrocytes. This is particularly relevant in research on cartilage formation and diseases .

Cell Death Mechanism Analysis

In plant biology, 3,4-Dehydro-L-proline hydrochloride has been used to induce programmed cell death in the roots of Brachypodium distachyon. This application is vital for understanding the cellular mechanisms underlying root development .

Extensin Biosynthesis Inhibition

The compound may be used to inhibit extensin biosynthesis, which is a process involved in the formation of cell wall proteins. This inhibition is useful for exploring the structural and functional roles of cell wall proteins in plants .

Safety And Hazards

As with any chemical compound, handling “(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride” would require appropriate safety precautions. Hydrochloric acid, for example, is corrosive and can cause burns upon contact with skin or eyes .

Future Directions

The study and application of pyrrole derivatives is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research may focus on the synthesis of new pyrrole derivatives, the exploration of their properties, and their potential applications .

properties

IUPAC Name

(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBONQQTYSBKKTR-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726996
Record name (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

CAS RN

201469-31-0
Record name (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

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